molecular formula C60H83F3N14O14 B12109087 (Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH

(Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH

Cat. No.: B12109087
M. Wt: 1281.4 g/mol
InChI Key: PHMQLRJOPREOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH is a synthetic analog of the naturally occurring luteinizing hormone-releasing hormone (LHRH). LHRH plays a crucial role in regulating the release of gonadotropins, which are essential for reproductive function. This compound has been modified to enhance its stability and efficacy for various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include:

    Protecting Groups: To prevent unwanted side reactions, protecting groups are used for the amino and carboxyl groups.

    Coupling Reagents: Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage: The final peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, often involving rigorous purification steps such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methionine residues if present.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or performic acid.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions are typically modified peptides with altered biological activity or stability.

Scientific Research Applications

(Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in regulating reproductive hormones.

    Medicine: Potential therapeutic applications in treating hormone-related disorders.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The compound exerts its effects by binding to LHRH receptors on the surface of pituitary cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones are crucial for reproductive function and regulation.

Comparison with Similar Compounds

Similar Compounds

    Goserelin: Another synthetic analog of LHRH used in the treatment of hormone-sensitive cancers.

    Leuprolide: A widely used LHRH analog for managing endometriosis and prostate cancer.

    Triptorelin: An LHRH agonist used for similar therapeutic purposes.

Uniqueness

(Des-Gly10,D-Leu6,Orn8,Pro-NHEt9)-LHRH is unique due to its specific modifications, which enhance its stability and efficacy compared to other LHRH analogs. These modifications may result in improved therapeutic outcomes and reduced side effects.

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H82N14O12.C2HF3O2/c1-6-61-57(83)48-14-10-22-72(48)58(84)41(13-9-21-59)65-51(77)42(23-32(2)3)66-52(78)43(24-33(4)5)67-53(79)44(25-34-15-17-37(74)18-16-34)68-54(80)45(26-35-28-62-39-12-8-7-11-38(35)39)69-56(82)47(30-73)71-55(81)46(27-36-29-60-31-63-36)70-50(76)40-19-20-49(75)64-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,62,73-74H,6,9-10,13-14,19-27,30,59H2,1-5H3,(H,60,63)(H,61,83)(H,64,75)(H,65,77)(H,66,78)(H,67,79)(H,68,80)(H,69,82)(H,70,76)(H,71,81);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMQLRJOPREOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H83F3N14O14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1281.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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